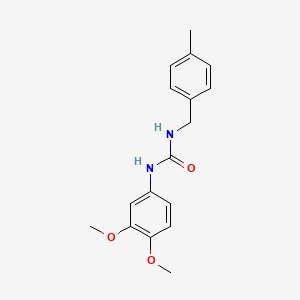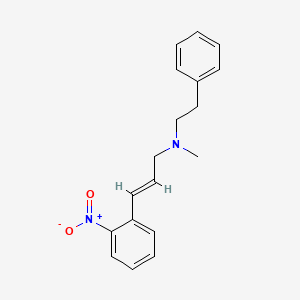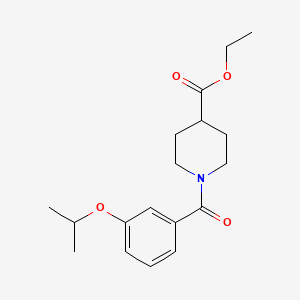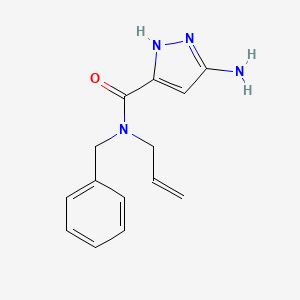
N-(3,4-dimethoxyphenyl)-N'-(4-methylbenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-(4-methylbenzyl)urea, commonly known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit a range of biological activities.
作用机制
DMU-212 exerts its biological activities by binding to and inhibiting specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. DMU-212 has also been shown to inhibit the replication of the hepatitis C virus by binding to the viral RNA polymerase.
Biochemical and physiological effects:
DMU-212 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMU-212 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons.
实验室实验的优点和局限性
DMU-212 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMU-212 has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using DMU-212 in lab experiments. For example, it has poor solubility in water, which can limit its bioavailability. Additionally, DMU-212 has not been extensively studied in animal models, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on DMU-212. One area of interest is its potential use for the treatment of neurodegenerative diseases. DMU-212 has been shown to enhance the expression of neurotrophic factors, which may promote the growth and survival of neurons. Another area of interest is its potential use as an anticancer agent. DMU-212 has been found to induce apoptosis in cancer cells and may have potential as a chemotherapeutic agent. Additionally, more research is needed to understand the mechanism of action of DMU-212 and its potential interactions with other drugs.
合成方法
DMU-212 can be synthesized by reacting 3,4-dimethoxyaniline with 4-methylbenzyl isocyanate in the presence of a base such as triethylamine. The reaction yields DMU-212 as a white crystalline solid with a melting point of 180-182°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
DMU-212 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. DMU-212 has also been shown to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-6-13(7-5-12)11-18-17(20)19-14-8-9-15(21-2)16(10-14)22-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWAFRDYUOSCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)

![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5467142.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467153.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5467176.png)
![N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide](/img/structure/B5467184.png)

![4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5467199.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5467214.png)
![N-cyclopentyl-4-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467221.png)